4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine
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Overview
Description
4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10ClN3O. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a methoxy group at the 5th position, and a dimethylamine group at the 2nd position of the pyrimidine ring
Preparation Methods
The synthesis of 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methoxypyrimidine and dimethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions: Typical reagents include sodium hydride, potassium carbonate, and various organic solvents.
Major Products: The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to various biochemical effects.
Pathways Involved: The exact pathways are still under investigation, but it is believed to modulate certain signaling pathways involved in cell growth and metabolism.
Comparison with Similar Compounds
4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine can be compared with other similar compounds:
4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine: This compound has a similar structure but with the methoxy group at the 6th position instead of the 5th.
4-chloro-2,5-dimethoxyaniline: Another related compound with a different substitution pattern on the aromatic ring.
Properties
IUPAC Name |
4-chloro-5-methoxy-N,N-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(2)7-9-4-5(12-3)6(8)10-7/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYQCEBMTBCORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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